2-(2-Methoxyphenoxymethyl)phenylZinc bromide
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Overview
Description
2-(2-methoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-methoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2-methoxyphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Various nucleophiles like alkyl halides, aryl halides, and vinyl halides.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from these reactions are typically more complex organic molecules with new carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biology and Medicine:
Drug Development: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Applied in the synthesis of pesticides and herbicides.
Fine Chemicals: Used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the reactivity of the zinc-carbon bond and its ability to form stable intermediates with other reactants.
Comparison with Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
- 2-Propylzinc bromide
- Cyclohexylzinc bromide
Uniqueness: 2-(2-methoxyphenoxymethyl)phenylzinc bromide is unique due to the presence of the methoxyphenoxymethyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional group interactions are required.
Properties
Molecular Formula |
C14H13BrO2Zn |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C14H13O2.BrH.Zn/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12;;/h2-7,9-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
BVODBIUNHZKMRZ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
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